molecular formula C19H20N2O3 B4754578 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde

4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde

Cat. No.: B4754578
M. Wt: 324.4 g/mol
InChI Key: JVWBVQVMTTVOLO-UHFFFAOYSA-N
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Description

4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a phenylpiperazine group through an ethoxy bridge. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 4-phenylpiperazine with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethoxy linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions[][3].

Major Products Formed

Scientific Research Applications

4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound featuring a phenylpiperazine group, known for its acetylcholinesterase inhibitory activity.

    4-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde: A structurally similar compound with a pyrrolidine moiety instead of a piperazine.

Uniqueness

4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound for research and development .

Properties

IUPAC Name

4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-14-16-6-8-18(9-7-16)24-15-19(23)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWBVQVMTTVOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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